
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide, commonly referred to as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPNB is a member of the nitrobenzamide family of compounds, which are known to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of DPNB is not fully understood. However, it has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
DPNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPNB has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPNB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure DPNB. In addition, DPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. However, one of the main limitations of using DPNB in lab experiments is its potential toxicity. DPNB has been shown to have toxic effects on certain cell types, and caution should be exercised when using DPNB in lab experiments.
Future Directions
There are several future directions for research on DPNB. One area of research could be to further elucidate the mechanism of action of DPNB. Another area of research could be to explore the potential applications of DPNB in other areas of scientific research, such as neurobiology or immunology. Additionally, further studies could be conducted to assess the potential toxicity of DPNB and to develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, DPNB is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The synthesis method for DPNB is well-established, and DPNB has been shown to have a wide range of biochemical and physiological effects. While there are limitations to using DPNB in lab experiments, there are also several future directions for research on DPNB that could lead to new discoveries and potential applications in scientific research.
Synthesis Methods
The synthesis of DPNB involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure DPNB. This synthesis method has been well-established and has been used to produce DPNB in large quantities for scientific research purposes.
Scientific Research Applications
DPNB has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. DPNB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQNHMYTICAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

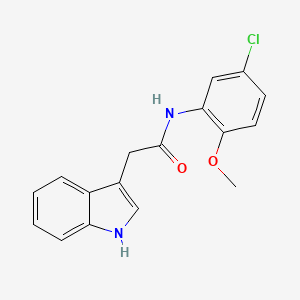

![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)

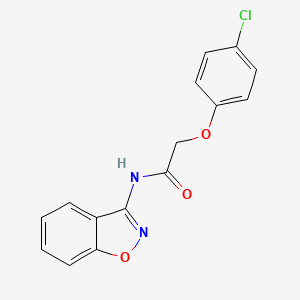
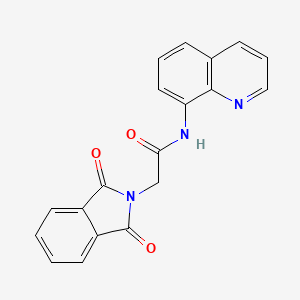
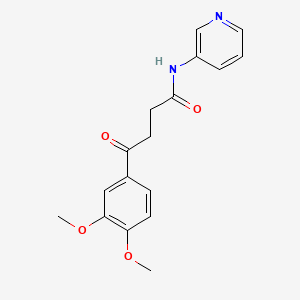
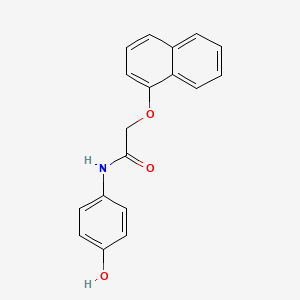
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
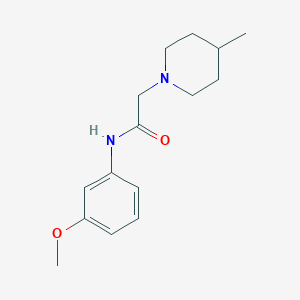
![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
